2H-Cyclopenta[B]quinoxaline
Description
Contextualization within Polycyclic Aromatic Hydrocarbons and Nitrogen Heterocycles
2H-Cyclopenta[b]quinoxaline belongs to the broad classes of polycyclic aromatic hydrocarbons (PAHs) and nitrogen heterocycles. PAHs are characterized by their fused aromatic rings, while nitrogen heterocycles are cyclic compounds containing nitrogen atoms within their ring structures. The incorporation of nitrogen atoms into a polycyclic framework, as seen in this compound, can significantly influence the molecule's electronic properties, reactivity, and biological activity.
Nitrogen-containing PAHs are of considerable interest due to their diverse applications and presence in various environments. tandfonline.com The introduction of nitrogen atoms into a PAH scaffold can fine-tune its electronic and structural characteristics, opening up new functionalities. rsc.org These compounds are investigated for their roles in materials science, supramolecular chemistry, and even as components of organic haze layers in planetary atmospheres. rsc.orgnih.gov
Significance of Fused Quinoxaline (B1680401) Scaffolds in Contemporary Organic Research
The quinoxaline moiety, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a prominent scaffold in medicinal chemistry and materials science. researchgate.netconnectjournals.com Quinoxaline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. smolecule.comresearchgate.net This has led to extensive research into the synthesis and functionalization of quinoxaline-based compounds. researchgate.netconnectjournals.com
The fusion of additional rings to the quinoxaline core, creating systems like this compound, is a strategy to modulate the properties of the parent scaffold. These fused systems are explored for their potential as new therapeutic agents, fluorescent materials, and components in organic electronic devices. smolecule.comresearchgate.netscilit.com The structural hybridization of quinoxaline with other cyclic systems can lead to molecules with enhanced or novel functionalities. mdpi.com
Structural Relationship to Related Cyclopenta-Fused Aromatic Systems
This compound is structurally related to other cyclopenta-fused aromatic systems, where a five-membered ring is fused to a larger aromatic core. A notable example is quinoxaline-fused cyclopenta[cd]azulene (B14757204). mdpi.comresearchgate.net This complex molecule features a quinoxaline unit fused to a cyclopenta[cd]azulene framework. mdpi.comresearchgate.net
The study of such intricate fused systems provides valuable insights into the effects of ring fusion on the electronic and optical properties of the constituent parts. For instance, in quinoxaline-fused cyclopenta[cd]azulene, the quinoxaline moiety acts as an electron-withdrawing group, influencing the electronic characteristics of the azulene (B44059) core. mdpi.comvulcanchem.com This donor-acceptor interaction can lead to desirable properties such as near-infrared absorption, making these compounds promising for applications in optoelectronics. scilit.commdpi.comresearchgate.net The synthesis and characterization of these related compounds help to build a comprehensive understanding of the structure-property relationships in this class of molecules. mdpi.comresearchgate.net
| Property | Value |
| Molecular Formula | C11H8N2 |
| Molar Mass | 168.19 g/mol |
| Predicted Density | 1.26 ± 0.1 g/cm³ |
| Predicted Boiling Point | 386.2 ± 25.0 °C |
| Predicted pKa | 6.43 ± 0.20 |
Structure
3D Structure
Properties
CAS No. |
774-68-5 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-7H,3H2 |
InChI Key |
LASJUROBSVVXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C1)N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Cyclopenta B Quinoxaline and Analogous Fused Systems
Classical Condensation and Annulation Reactions
Traditional methods for synthesizing the quinoxaline (B1680401) scaffold predominantly rely on the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. sapub.orgencyclopedia.pub These reactions, while effective, often necessitate strong acid catalysts, high temperatures, and extended reaction times. nih.gov
ortho-Phenylenediamine and Dicarbonyl Compound Condensation Routes
The most conventional and widely utilized method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine, such as ortho-phenylenediamine, and a 1,2-dicarbonyl compound. sapub.orgacgpubs.org This facile reaction has been the cornerstone of quinoxaline synthesis since its early discovery. encyclopedia.pub The process typically involves refluxing the reactants in solvents like ethanol (B145695) or acetic acid. acgpubs.org
Historically, this method has been effective but is often associated with drawbacks including long reaction times, high temperatures, and the use of potentially toxic organic solvents, which can result in lower yields and the formation of byproducts. nih.gov Various catalysts have been employed to improve the efficiency of this condensation. For example, iodine has been used as a catalyst to facilitate the reaction between o-phenylenediamine (B120857) and 1,2-dicarbonyl compounds, particularly under microwave irradiation. sapub.org Other catalytic systems, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water, have also been explored as a greener alternative to traditional acid catalysts. nih.gov
The reaction of substituted o-phenylenediamines with various dicarbonyl compounds, including benzil, under different conditions has been extensively studied. The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield.
Table 1: Catalytic Condensation of o-Phenylenediamine with Benzil
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Pyridine (B92270) (10 mol%) | THF | Room Temp. | 2 h | - | nih.gov |
| TiO2-Pr-SO3H (10 mg) | EtOH | Room Temp. | 10 min | 95% | nih.gov |
| Iodine | - | Microwave | - | High | sapub.org |
| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp. | 1 h | 95% | nih.gov |
| Glycerol/Water | - | 90 °C | 4-6 min | 85-91% | encyclopedia.pub |
Phenacyl Halide and Phenylenediamine Condensation Approaches
An alternative classical route to quinoxaline derivatives involves the reaction of phenacyl halides with phenylenediamine. nih.govacgpubs.org This method proceeds through a condensation-oxidation process and can be facilitated by a catalyst and/or a suitable medium. nih.govacgpubs.org For instance, the reaction of an equimolar amount of 1,2-diaminobenzene derivatives with phenacyl bromide in tetrahydrofuran (B95107) (THF) at room temperature, using pyridine as a catalyst, yields the desired 2-phenylquinoxaline. nih.govacgpubs.org This reaction is typically complete within two hours. nih.gov
Researchers have also explored catalyst-free approaches for this condensation. One such method involves refluxing o-phenylenediamine and phenacyl bromide in ethanol, which serves as a green solvent, to produce quinoxaline derivatives in good yields (70-85%). nih.gov Zirconium tungstate (B81510) (5%WO3/ZrO2) has also been shown to be an effective and recyclable catalyst for the condensation of o-phenylenediamine and substituted phenacyl bromides, providing excellent yields and shorter reaction times. longdom.org
Table 2: Synthesis of 2-Phenylquinoxaline from o-Phenylenediamine and Phenacyl Bromide
| Catalyst/Medium | Solvent | Temperature | Time | Yield (%) | Reference |
| Pyridine | THF | Room Temp. | 2 h | Excellent | acgpubs.org |
| None | Ethanol | Reflux | - | 70-85% | nih.gov |
| 5%WO3/ZrO2 | CH3CN | Reflux | - | 98% | longdom.org |
Modern and Sustainable Synthetic Protocols
In response to growing environmental concerns, there has been a significant push to develop greener and more sustainable methods for chemical synthesis. ijirt.org This has led to the exploration of alternative reaction conditions, catalysts, and energy sources for the production of quinoxalines. ekb.eg
Green Chemistry Principles in Quinoxaline Synthesis
The application of green chemistry principles to quinoxaline synthesis aims to reduce or eliminate the use and generation of hazardous substances. ijirt.orgnih.gov This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques. ijirt.org The goal is to create synthetic pathways that are not only efficient but also have a minimal environmental impact. ekb.eg
A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives, such as water. nih.gov Water is an ideal green solvent due to its low cost, non-toxicity, and high reactivity for certain organic reactions. nih.gov The use of aqueous media for quinoxaline synthesis has been shown to be effective, often with the aid of a catalyst like cerium(IV) ammonium nitrate (CAN). nih.gov
Solvent-free reaction conditions represent another significant advancement in green synthesis. e-journals.inias.ac.in These reactions, often conducted by grinding the reactants together or using a minimal amount of a non-volatile solvent to form a paste, can lead to higher yields, shorter reaction times, and easier work-up procedures. ias.ac.inscispace.com For example, the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-diketones can be efficiently carried out under solvent-free conditions using sulfated polyborate as a recyclable catalyst. ias.ac.in
Table 3: Comparison of Solvent-Free vs. Solvent-Based Synthesis of Quinoxalines
| Reactants | Catalyst | Conditions | Yield (%) | Reference |
| o-phenylenediamine, benzil | Sulfated polyborate | Solvent-free, 80 °C, 10 min | 96% | ias.ac.in |
| o-phenylenediamine, benzil | Sulfated polyborate | Toluene, Reflux, 5 h | 45% | ias.ac.in |
| o-phenylenediamine, benzil | Sulfated polyborate | Ethanol, Reflux, 4 h | 65% | ias.ac.in |
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. e-journals.in Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. e-journals.insapub.org This technique is particularly well-suited for solvent-free reactions, further enhancing its green credentials. e-journals.inscispace.com
The synthesis of quinoxaline derivatives through the condensation of diamines and dicarbonyls has been successfully achieved using microwave heating in a solvent-free medium, resulting in excellent yields (80-90%) in just a few minutes. e-journals.in This method is not only rapid and efficient but also features a simpler work-up process. e-journals.in Both acidic alumina (B75360) and polar paste systems have been investigated as effective media for microwave-assisted quinoxaline synthesis, demonstrating the versatility of this approach. scispace.com The use of microwave irradiation can also facilitate reactions that are sluggish under conventional heating, making it a valuable technique for the synthesis of a wide range of quinoxaline derivatives. jocpr.comudayton.edu
Table 4: Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Reactants | Conditions | Time | Yield (%) | Reference |
| Diamines and dicarbonyls | Solvent-free, Microwave | 3.5 min | 80-90% | e-journals.in |
| o-phenylenediamine, benzil | Acidic alumina, Microwave | 3 min | 80-86% | scispace.com |
| o-phenylenediamine, benzil | Polar paste (DMSO), Microwave | 3 min | 90-97% | scispace.com |
| Pyridine-2,3-diamine, 1-Phenyl-propane-1,2-dione | MgBr2.OEt2, Microwave | 1-2.5 min | 94% | jocpr.com |
Ultrasonic-Wave Organic Synthesis
Ultrasonic-assisted organic synthesis has emerged as a powerful green chemistry tool to accelerate organic reactions. This technique utilizes the phenomenon of acoustic cavitation to create localized hot spots with high temperature and pressure, leading to enhanced reaction rates, higher yields, and often milder reaction conditions compared to conventional heating methods. In the context of quinoxaline synthesis, ultrasound irradiation has been successfully employed to promote the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, often without the need for a catalyst. researchgate.netresearchgate.net
An efficient, catalyst-free protocol for the synthesis of quinoxaline derivatives has been developed using ultrasound irradiation at room temperature. researchgate.netresearchgate.net The reaction of o-phenylenediamine with various α-bromo ketones in ethanol and aqueous sodium hydroxide (B78521) under ultrasonic conditions affords the corresponding quinoxalines in good to excellent yields. The proposed mechanism involves a nucleophilic substitution of the α-bromo ketone by the diamine, followed by cyclization and aromatization to form the quinoxaline ring. The choice of solvent can be critical, with protic solvents like ethanol often providing superior results. researchgate.netresearchgate.net
Table 1: Ultrasonic-Assisted Synthesis of Quinoxaline Derivatives This table showcases examples of quinoxaline synthesis under ultrasonic irradiation, highlighting the efficiency of this method.
| Entry | 1,2-Diamine | 1,2-Dicarbonyl/α-Halo Ketone | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | o-Phenylenediamine | Benzil | Ethanol | 60 | 98 | researchgate.netresearchgate.net |
| 2 | o-Phenylenediamine | 4,4'-Dimethylbenzil | Ethanol | 60 | 94 | researchgate.netresearchgate.net |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | Ethanol | 60 | 97 | researchgate.netresearchgate.net |
| 4 | o-Phenylenediamine | 2-Bromoacetophenone | Ethanol/NaOH | - | High |
Recyclable and Heterogeneous Catalysis (e.g., alumina-supported catalysts, nanocatalysts)
The development of recyclable and heterogeneous catalysts is a cornerstone of sustainable chemistry, addressing issues of catalyst recovery and reuse, which are often problematic with homogeneous catalysts. rsc.orgnih.gov For the synthesis of quinoxaline and its fused analogues, a variety of solid-supported catalysts and nanocatalysts have demonstrated high efficacy and reusability.
Alumina-Supported Catalysts: Alumina (Al₂O₃) itself can act as a cheap, efficient, and reusable heterogeneous catalyst for the synthesis of quinoxaline derivatives under solvent-free conditions. nih.gov Furthermore, alumina can serve as a support for more complex catalytic systems. For instance, molybdophosphovanadates supported on commercial alumina cylinders have been shown to be effective catalysts for the synthesis of quinoxalines at room temperature. nih.gov These catalysts are prepared by incipient wetness impregnation and can be easily recovered and reused multiple times without a significant loss of activity. nih.gov The CuH₂PMo₁₁VO₄₀ supported on alumina, in particular, has demonstrated high catalytic activity. nih.gov
Nanocatalysts: Nanomaterials, owing to their high surface-area-to-volume ratio and unique electronic properties, have garnered significant attention as catalysts in organic synthesis. nih.gov Various nanocatalysts have been developed for the synthesis of quinoxalines, offering advantages such as high efficiency, mild reaction conditions, and excellent recyclability. nih.govnih.gov Examples of such nanocatalysts include:
Fe/ZnO nanoparticles: A novel nanocrystalline 5% Fe/ZnO catalyst has been utilized for the one-pot synthesis of 2-arylquinoxalines from o-phenylenediamines and phenacyl bromides at room temperature, affording good yields and high product purity. acs.org
Silica nanoparticles (SiO₂ NPs): These have been used as a highly efficient catalyst for the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions, leading to high yields in short reaction times. nih.gov
Cobalt nanoparticles on mesoporous SBA-15: This supported nanocatalyst has shown excellent activity and stability in the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds under mild conditions. The catalyst could be reused at least ten times without any loss of activity. nih.govmdpi.com
Table 2: Recyclable and Heterogeneous Catalysis in Quinoxaline Synthesis This table provides examples of various recyclable and heterogeneous catalysts used in the synthesis of quinoxalines, demonstrating their effectiveness and reusability.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability | Reference |
|---|---|---|---|---|---|---|---|
| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-Phenylenediamine, Benzil | Toluene | 25 | 2 h | 92 | Reused several times | nih.gov |
| 5% Fe/ZnO nanoparticles | o-Phenylenediamine, Phenacyl bromides | - | Room Temp. | Short | Good | Recyclable | acs.org |
| Silica nanoparticles (SiO₂) | 1,2-Diamines, 1,2-Diketones | Solvent-free | Room Temp. | Short | High | - | nih.gov |
| Co NPs on SBA-15 | 1,2-Diamines, 1,2-Diketones | Ethanol | Reflux | 90 min | Excellent | At least 10 times | nih.govmdpi.com |
Catalytic Strategies
A diverse array of catalytic strategies has been explored for the synthesis of 2H-Cyclopenta[b]quinoxaline and its analogs, ranging from transition metal-catalyzed cross-coupling and annulation reactions to metal-free and bioinspired approaches. These strategies offer unique advantages in terms of efficiency, selectivity, and functional group tolerance.
Transition metal catalysis, particularly with palladium, has become an indispensable tool in the synthesis of complex heterocyclic systems. tandfonline.com Palladium-catalyzed cross-coupling and annulation reactions provide powerful methods for the construction of fused N-heterocycles with high efficiency and selectivity. tandfonline.comtaylorfrancis.com These reactions often proceed via C-H bond activation, allowing for the direct functionalization of heterocyclic cores. nih.gov
For the synthesis of fused quinoxaline systems, palladium-catalyzed annulation reactions of o-haloanilines or related substrates with alkynes or other coupling partners are highly effective. researchgate.net For instance, the palladium-catalyzed annulation of arynes by 2-halobiaryls has been developed for the synthesis of polycyclic aromatic hydrocarbons, a strategy that can be adapted for the synthesis of aza-polycyclic aromatic hydrocarbons. researchgate.net Similarly, palladium-catalyzed intramolecular cyclization of heteroaryl disilane (B73854) cores bearing double or triple bonds has been used to prepare azasilines fused with nitrogen heterocycles in excellent yields. researchgate.net
In recent years, there has been a significant shift towards the development of metal-free catalytic systems to address the economic and environmental concerns associated with transition metals. nih.govrsc.org A variety of metal-free approaches for the synthesis of quinoxalines have been reported, utilizing organocatalysts, non-metal reagents, or even catalyst-free conditions under specific energy inputs like ultrasound. nih.govrsc.orgmdpi.com
Several metal-free strategies for quinoxaline synthesis include:
Iodine-catalyzed reactions: Molecular iodine can act as a mild and efficient catalyst for the oxidative cyclization of α-hydroxy ketones with o-phenylenediamines to afford quinoxaline derivatives in high yields. mdpi.com
NBS-promoted synthesis: N-Bromosuccinimide (NBS) can be used to promote the one-pot, two-step synthesis of quinoxalines from alkenes and o-phenylenediamines in an aqueous medium. nih.gov
Catalyst-free protocols: Under ultrasound irradiation or reflux in green solvents like ethanol, the condensation of o-phenylenediamines with phenacyl bromides can proceed efficiently without the need for any catalyst. nih.gov
Bioinspired catalysis seeks to mimic the high efficiency and selectivity of enzymes in synthetic catalytic systems. While the field of bioinspired catalysis for the synthesis of complex heterocycles is still developing, there are emerging examples that suggest its potential. For instance, the synthesis of quinoxalinone derivatives has been achieved through enzymatic catalysis, although specific details on the enzymes and mechanisms are limited in the broader literature. nih.gov The development of synthetic catalysts that mimic the active sites of metalloenzymes involved in oxidation and condensation reactions could offer novel and sustainable routes to quinoxaline-based structures. researchgate.net The use of biomimetic catalysts, such as certain metal complexes that model the function of oxidoreductases, could facilitate the key oxidative condensation steps in quinoxaline synthesis under mild, environmentally benign conditions. researchgate.net
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. sapub.orgmdpi.com These strategies are particularly valuable for the construction of heterocyclic libraries for drug discovery and materials science. Several one-pot and multicomponent methodologies have been developed for the synthesis of quinoxaline and its fused analogs.
A notable example is the iron-catalyzed one-pot synthesis of quinoxalines via a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. In this process, the iron catalyst facilitates both the reduction of the nitro group to an amine and the oxidation of the diol to a dicarbonyl species in situ, which then undergo condensation to form the quinoxaline ring. This method is highly atom-economical, with water being the only byproduct.
Furthermore, multicomponent reactions involving o-phenylenediamines, aldehydes, and other reactive species have been utilized to construct diverse quinoxaline-containing scaffolds. For example, a one-pot, four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which are fused pyrazine (B50134) systems, has been reported, highlighting the power of MCRs in generating structural complexity. mdpi.com
Table 3: One-Pot and Multicomponent Reactions for Fused Pyrazine Systems This table illustrates the application of one-pot and multicomponent reactions in the synthesis of quinoxaline and related fused pyrazine derivatives.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| One-Pot Transfer Hydrogenative Condensation | 2-Nitroanilines, Vicinal diols | Iron catalyst | Quinoxalines | 49-98 | - |
| One-Pot Four-Component Reaction | Phthalhydrazide, Aldehydes, Malononitrile | Various catalysts | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | High | mdpi.com |
Derivatization and Functionalization Strategies
The introduction of functional groups onto the this compound scaffold allows for the fine-tuning of its inherent properties. Methodologies for such modifications can be broadly categorized into strategies for direct substitution on the core and the synthesis of more complex, conjugated systems.
Strategies for Introducing Substituents onto the this compound Core
While specific literature on the direct functionalization of the this compound core is limited, general strategies developed for quinoxaline and its derivatives can be considered as potential routes for substitution. These methods primarily involve C-H functionalization and nucleophilic substitution reactions.
Direct C-H functionalization is a powerful tool for introducing substituents onto heterocyclic systems in a step-economical manner. For the related quinoxalin-2(1H)-one scaffold, a variety of C-H functionalization reactions at the C3 position have been developed. These include arylation, trifluoromethylation, alkylation, and alkoxylation, often employing hypervalent iodine reagents or transition-metal catalysis. For instance, visible-light-induced C-H functionalization of quinoxalin-2(1H)-one has been achieved without the need for a directing group, utilizing photocatalysts like eosin (B541160) Y and KI to facilitate the reaction with phenylhydrazine (B124118) hydrochloride for C3-arylation. rsc.org Such photocatalytic methods, including those using heterogeneous catalysts, are considered environmentally friendly approaches. mdpi.com
Nucleophilic substitution reactions are another key strategy for modifying the quinoxaline core. The electrophilic nature of the quinoxaline ring makes it susceptible to attack by nucleophiles. Vicarious nucleophilic substitution (VNS) of hydrogen has been explored for quinoxaline, where carbanions can act as nucleophiles. rsc.org However, this method was found to be most effective with poorly stabilized nitrile carbanions. rsc.org For monosubstituted quinoxalines, nucleophilic substitution can lead to the formation of 2,3-disubstituted products. The success of these reactions is influenced by the nature of the substituent already present on the quinoxaline ring and the nucleophile employed. mdpi.comsemanticscholar.org For instance, 2-monosubstituted quinoxalines bearing phenyl or butyl groups react readily with a range of nucleophiles, while those with amine or alkynyl substituents show more limited reactivity. semanticscholar.org
These general strategies for quinoxaline functionalization provide a foundational framework for potential derivatization of the this compound core, although specific adaptations and reaction optimizations would be necessary.
Synthesis of π-Extended and Donor-Acceptor Cyclopenta-Quinoxaline Derivatives
The synthesis of π-extended and donor-acceptor (D-A) derivatives of cyclopenta-quinoxaline is of significant interest for the development of materials with tailored optoelectronic properties for applications in organic electronics.
π-Extended Systems:
Extending the π-conjugation of the cyclopenta-quinoxaline core can be achieved by fusing additional aromatic or heteroaromatic rings to the scaffold. A notable example is the synthesis of a quinoxaline-fused cyclopenta[cd]azulene (B14757204). This planar, π-conjugated system exhibits long-wavelength absorption and the ability to undergo multiple reversible reduction reactions, highlighting the impact of π-extension on the electronic properties.
Donor-Acceptor Systems:
The inherent electron-deficient nature of the quinoxaline moiety makes it an excellent acceptor unit in D-A architectures. By strategically incorporating electron-donating groups, it is possible to create molecules with intramolecular charge transfer (ICT) characteristics. The quinoxaline-fused cyclopenta[cd]azulene mentioned above can also be viewed as a D-A system, with the electron-donating azulene (B44059) core and the electron-withdrawing quinoxaline moiety.
More broadly, quinoxaline derivatives are widely used as building blocks for D-A conjugated polymers. These polymers are synthesized through methods like palladium-catalyzed Stille copolymerization, where an electron-deficient quinoxaline-containing unit is copolymerized with an electron-donating unit, such as benzodithiophene or indacenodithiophene. The resulting polymers often exhibit dual-absorption characteristics and have been investigated for applications in polymer solar cells.
The design of unfused non-fullerene acceptors based on a quinoxaline core is another area of active research. These molecules, which feature a long conjugated backbone, are designed to facilitate efficient charge transport between donor and acceptor ends in organic solar cells. nih.gov The table below summarizes some research findings on quinoxaline-based donor-acceptor systems.
| System Type | Donor Unit | Acceptor Unit | Synthetic Method | Key Findings |
| Fused π-System | Azulene | Quinoxaline | Multi-step organic synthesis | Planar π-conjugated system with long-wavelength absorption and reversible reduction. |
| Conjugated Polymer | Benzodithiophene | Cyclic imide substituted quinoxaline | Stille copolymerization | Dual-absorption characteristics, optical band gap of 1.61–1.72 eV. |
| Unfused Acceptor | N/A | Quinoxaline derivative | Multi-step organic synthesis | Designed for high-performance organic solar cells, featuring a long conjugating backbone for efficient charge transport. nih.gov |
Advanced Characterization Techniques for 2h Cyclopenta B Quinoxaline Structures
Spectroscopic Methods for Structural Elucidation
Spectroscopy is fundamental to understanding the chemical structure of 2H-Cyclopenta[b]quinoxaline, providing evidence for its atomic arrangement and electronic properties.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, detailed assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex fused-ring systems.
Detailed ¹H and ¹³C NMR data have been reported for derivatives such as 8-chloro-1H-cyclopenta[b]quinoxaline. nih.gov The ¹H NMR spectrum of this derivative shows characteristic signals for the aromatic protons on the quinoxaline (B1680401) core and the methylene (B1212753) protons of the cyclopentane (B165970) ring. nih.gov For instance, the methylene protons (-CH₂-) typically appear as a singlet around 4.1 ppm, while the aromatic protons resonate in the downfield region between 7.5 and 8.2 ppm. nih.gov
Table 1: ¹H and ¹³C NMR Data for 8-chloro-1H-cyclopenta[b]quinoxaline in CDCl₃ nih.gov
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methylene (-CH₂) | 4.14 (s, 2H) | 35.80 |
| Aromatic CH | 8.21–8.13 (m, 2H) | 129.46, 129.21, 129.08, 129.01, 128.67 |
| Aromatic CH | 8.10 (dd, J = 8.0, 1.8 Hz, 1H) | 126.17, 123.71 |
| Aromatic CH | 7.80–7.70 (m, 2H) | |
| Aromatic CH | 7.66 (d, J = 1.8 Hz, 1H) | |
| Aromatic CH | 7.52 (dd, J = 8.2, 1.8 Hz, 1H) | |
| Quaternary C | 158.89, 153.60, 144.93, 142.07, 141.27, 137.16, 136.61 |
Data sourced from a study on the synthesis of indeno[1,2-b]quinoxalines. nih.gov
2D NMR experiments further clarify these assignments:
Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances in the this compound structure can be achieved. emerypharma.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. scialert.netresearchgate.net
For the indeno[1,2-b]quinoxaline core, specific vibrational modes can be assigned. scialert.net The aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. scialert.net The aliphatic -CH₂- group of the cyclopentane ring exhibits symmetric and anti-symmetric stretching vibrations below 3000 cm⁻¹. Other key vibrations include C=N and C=C stretching within the heterocyclic and aromatic rings, as well as in-plane and out-of-plane C-H bending modes. scialert.netsphinxsai.com
Table 2: Characteristic Vibrational Frequencies for the Indeno[1,2-b]quinoxaline Moiety scialert.net
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3063, 3038 | 3064, 3037 |
| C=N Stretch | 1620 | 1604 |
| C-C Ring Stretch | 1589, 1516 | 1596, 1541 |
| C-N Stretch | 1135 | 1142 |
| C-H Out-of-plane Bend | 855, 757, 712, 696 | 769, 718, 667 |
Frequencies are for a complex spiro-derivative but are assigned specifically to the indeno[1,2-b]quinoxaline core. scialert.net
The complementary nature of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the molecule's vibrational framework, confirming the presence of the fused aromatic and heterocyclic ring systems.
High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. nih.gov For instance, the molecular formula of a derivative, 8-chloro-1H-cyclopenta[b]quinoxaline, was confirmed by HRMS, which found a mass corresponding to the calculated value for its protonated form [C₁₅H₁₀ClN₂]⁺. nih.gov
In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation patterns of the this compound ion. This provides structural information based on how the molecule breaks apart. Plausible fragmentation pathways for the parent molecule would likely involve:
Cleavage of the cyclopentane ring.
Loss of small neutral molecules such as HCN from the pyrazine ring.
Retro-Diels-Alder (RDA) reactions, a common fragmentation pathway for heterocyclic systems, leading to the cleavage of the pyrazine ring.
Systematic studies of flavonoid fragmentation, another class of heterocyclic compounds, demonstrate how characteristic neutral losses and product ions can be used to identify structural motifs, a principle that is equally applicable to the analysis of quinoxaline derivatives. mdpi.com
Crystallographic Analysis of this compound Architectures
While spectroscopic methods define molecular connectivity, X-ray crystallography provides the ultimate confirmation of a molecule's three-dimensional structure in the solid state.
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
Single crystal X-ray diffraction is the premier technique for determining the precise spatial arrangement of atoms in a crystalline solid. researchgate.net This analysis yields accurate measurements of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular geometry.
For this compound, a crystallographic analysis would confirm the planarity of the fused quinoxaline ring system and determine the conformation of the cyclopentane ring. In a related structure, 11H-indeno[1,2-b]quinoxalin-11-one, the fused ring system was found to be nearly planar. researchgate.net A similar planarity would be expected for the aromatic core of this compound. Such an analysis of a quinoxaline-fused cyclopenta[cd]azulene (B14757204) derivative revealed a slipped 1D π-stacking motif with an interplanar distance of 3.406 Å, highlighting the detailed packing information that can be obtained. mdpi.com
Analysis of Intermolecular Interactions in the Solid State
The data from single crystal X-ray diffraction also allows for a detailed analysis of the intermolecular interactions that govern how molecules pack together in a crystal lattice. core.ac.uk These non-covalent interactions are crucial for determining the material's bulk properties.
For this compound, the primary intermolecular interactions expected in the solid state include:
π-π Stacking: The planar, electron-deficient quinoxaline ring system is expected to form significant π-π stacking interactions with neighboring molecules. These interactions are a key factor in the solid-state organization of many N-heteroacenes. rsc.org
C-H···N Hydrogen Bonds: Weak hydrogen bonds between the C-H groups of the benzene and cyclopentane rings and the nitrogen atoms of the pyrazine ring are also likely to play a role in stabilizing the crystal structure.
The interplay of these forces dictates the final crystal packing arrangement, which can be visualized and analyzed using tools like Hirshfeld surface analysis to quantify the contributions of different interaction types.
Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)
The electrochemical properties of this compound and its derivatives are crucial for understanding their potential applications in electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and redox flow batteries. Cyclic voltammetry (CV) is a primary technique employed to investigate the redox behavior of these compounds, providing valuable information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Unfortunately, a detailed search of scientific literature did not yield specific experimental data from cyclic voltammetry studies conducted directly on the parent compound, this compound. However, the electrochemical behavior of various quinoxaline derivatives has been extensively studied, offering insights into the redox characteristics that can be extrapolated to the this compound system.
Research on related quinoxaline-based polymers has demonstrated how substituent modifications can tune the HOMO and LUMO energy levels. For instance, the introduction of electron-withdrawing groups, such as fluorine or cyano moieties, can significantly lower both the HOMO and LUMO energy levels, which in turn affects the electrochemical bandgap of the material. researchgate.net
Studies on other fused heterocyclic systems containing the quinoxaline moiety have also provided valuable electrochemical data. For example, the electrochemical analysis of triphenylamine (B166846) functionalized unsymmetrical quinoxalines has been reported, detailing their oxidation and reduction potentials. nsf.gov While these are more complex systems, the data underscores the redox-active nature of the quinoxaline core.
Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to predict the electronic properties, including HOMO-LUMO energy gaps, of various quinoxaline derivatives. nih.gov These computational approaches can complement experimental data by providing a deeper understanding of the molecular orbital distributions and how they are influenced by structural modifications.
While specific data tables for this compound cannot be generated due to the absence of direct experimental findings in the reviewed literature, the following tables present representative data for other quinoxaline derivatives to illustrate the type of information obtained from cyclic voltammetry.
Table 1: Electrochemical Data for Selected Quinoxaline-Based Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| PBCl-MTQF | -5.06 | -3.27 | 1.79 |
| PBCl-MTQCN | -5.14 | -3.38 | 1.76 |
Data sourced from a study on two-dimensional quinoxaline-based polymers. researchgate.net
Table 2: Redox Potentials of a Triphenylamine Functionalized Quinoxaline Derivative
| Compound | Oxidation Potential (Eox, V) | Reduction Potential (Ered, V) |
| Quinoxaline 17 | 1.05, 1.35 | -1.45 |
| Quinoxaline 18 | 1.10, 1.40 | -1.50 |
Potentials are versus a saturated calomel (B162337) electrode (SCE). nsf.gov
The investigation into the redox properties of this compound and its derivatives remains an area ripe for experimental exploration. Future cyclic voltammetry studies on this specific scaffold will be essential to accurately determine its HOMO/LUMO energy levels and assess its suitability for various optoelectronic applications.
Theoretical and Computational Investigations of 2h Cyclopenta B Quinoxaline Systems
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of 2H-Cyclopenta[b]quinoxaline systems. These methods allow for the detailed examination of electronic structures and excited state behaviors.
Density Functional Theory (DFT) for Ground State Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to quinoxaline (B1680401) derivatives to predict their geometries and electronic properties. ajchem-a.compcbiochemres.com For instance, DFT calculations have been employed to analyze the ground state electronic structures of various quinoxaline-based compounds, providing insights into their reactivity and stability. pcbiochemres.comiiste.org
In the study of quinoxaline-fused cyclopenta[cd]azulene (B14757204), DFT calculations at the B3LYP/6-311+G//B3LYP-D3/6-311G level were used to determine the molecular geometry and electronic structure. mdpi.com The fusion of a quinoxaline ring, which acts as an electron-withdrawing group, with an electron-donating azulene (B44059) core creates a donor-acceptor system. mdpi.com This configuration lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, which is a key factor in enhancing the material's reducibility and near-infrared (NIR) absorption. vulcanchem.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. nih.gov It is particularly useful for calculating absorption spectra and understanding electronic transitions. nih.gov TD-DFT calculations have been instrumental in ascribing the lowest energy transitions observed in the electronic absorption spectra of quinoxaline derivatives. mdpi.com For example, in a study of quinoxaline-fused cyclopenta[cd]azulene, TD-DFT calculations at the B3LYP/6-311+G* level were able to assign the lowest energy transition to the HOMO–LUMO transition. mdpi.com While TD-DFT is effective for single excitations, it's important to note that within the adiabatic approximation, it may not fully capture states with significant double excitation character. uci.edu
Analysis of Electronic Transitions and Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ajchem-a.com The energy difference between HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides information about the chemical reactivity and the energy of the lowest electronic transition. ajchem-a.comchalcogen.ro
For quinoxaline-fused cyclopenta[cd]azulene, the HOMO is distributed from the quinoxaline core to the two pentagons, while the LUMO is primarily localized on the cyclopenta[cd]azulene substructure. mdpi.com The spatial separation of the HOMO and LUMO indicates that the lowest energy electronic transition has a degree of charge-transfer character. mdpi.com This is further supported by the observation of slight solvatochromism. mdpi.com The analysis of HOMO and LUMO distributions is a powerful tool for understanding the nature of electronic transitions and predicting the photophysical behavior of these complex molecules. mdpi.comrsc.org
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -5.60 eV | B3LYP/6-311+G//B3LYP-D3/6-311G |
| LUMO Energy | -3.04 eV | |
| HOMO-LUMO Gap | 2.56 eV | |
| Lowest Energy Transition (Calculated) | 638 nm |
Photophysical Properties Simulation
Computational methods are extensively used to simulate the photophysical properties of this compound systems, providing insights that complement experimental findings. These simulations can predict absorption and emission wavelengths, quantum yields, and the influence of the environment on these properties. acs.orgrsc.orgscilit.com
For instance, the simulation of photophysical properties was crucial in understanding the behavior of novel solvatochromic fluorophores based on a cyclopenta[b]naphthalene core, which shares structural similarities with the cyclopenta[b]quinoxaline system. acs.orgscilit.comcapes.gov.br These studies demonstrated that theoretical calculations can accurately predict trends in absorption and emission maxima, as well as Stokes shifts, as a function of solvent polarity. acs.org The insights gained from such simulations are invaluable for the rational design of new materials with tailored optical properties for applications in sensing and bioimaging. acs.orgrsc.org
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving quinoxaline derivatives. iiste.org DFT calculations, for example, have been used to propose mechanisms for the synthesis of quinoxaline compounds. iiste.orgup.ac.za By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. scielo.br
A theoretical study on the reaction of 2-monosubstituted quinoxalines with organolithium compounds used DFT to model the nucleophilic substitution of hydrogen (SNH) reaction. up.ac.za The calculations revealed the step-by-step mechanism, including the initial nucleophilic attack, the formation of an intermediate complex, and subsequent hydrolysis and oxidation steps. up.ac.za Such computational studies are essential for understanding the factors that control the reactivity and selectivity of these reactions, which is critical for the synthesis of new functional molecules. up.ac.zascielo.br
Structure-Property Relationship Modeling for Functional Materials
Understanding the relationship between the molecular structure and the resulting material properties is fundamental for the development of new functional materials. researchgate.netrsc.org For this compound systems, computational modeling is a key tool for establishing these relationships. mdpi.comvulcanchem.com By systematically modifying the molecular structure in silico and calculating the resulting electronic and photophysical properties, researchers can identify key structural motifs that lead to desired functionalities. rsc.org
Applications of 2h Cyclopenta B Quinoxaline in Advanced Functional Materials
Organic Electronic and Optoelectronic Materials
Derivatives of the quinoxaline (B1680401) family, to which 2H-Cyclopenta[b]quinoxaline belongs, are instrumental in the field of organic electronics and optoelectronics. qmul.ac.uk Their electron-deficient nature makes them excellent candidates for constructing materials with tailored electronic and photophysical properties. researchgate.netmdpi.com These materials are integral to the development of devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). qmul.ac.ukgoogle.com
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Quinoxaline-based materials are widely recognized for their potential in OLED technology, serving as electron-transporting materials, emitters, and host materials. qmul.ac.ukresearchgate.net The introduction of the this compound core can lead to the development of multifunctional luminescent materials. For instance, a D–A–D symmetrical structure incorporating a quinoxaline acceptor and triphenylamine (B166846) (TPA) as a donor, named TQT, has demonstrated high-contrast polymorph-dependent emission, ranging from green to red. rsc.org This material also exhibits mechanochromic luminescence, where its emission color changes upon grinding. rsc.org
Some quinoxaline derivatives are being explored for their thermally activated delayed fluorescence (TADF) properties, which can significantly enhance the efficiency of OLEDs. uhasselt.be The development of circularly polarized TADF (CP-TADF) materials is a promising area of research for applications in 3D displays and data encryption. sioc-journal.cn
Table 1: Performance of a TQT-based OLED Device rsc.org
| Device Type | Dopant Concentration | Emission Color |
| Doped | 20 wt% TQT | - |
| Non-doped | - | - |
Further detailed performance metrics such as external quantum efficiency (EQE), turn-on voltage, and CIE coordinates for specific this compound-based OLEDs require more targeted research data.
Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
The electron-accepting properties of the quinoxaline moiety are highly beneficial for photovoltaic applications. researchgate.net In the context of this compound, the fused ring system can be functionalized to create efficient donor-acceptor (D-A) type materials for OSCs and sensitizers for DSSCs. qmul.ac.ukresearchgate.net
A notable example involves the use of a highly conjugated building block, 4H-cyclopenta[2,1-b:3,4-b′]dithiophene (CPDT), as a π-bridge in a D-A-π-A quinoxaline organic sensitizer, IQ21. acs.org This design achieved high molar extinction coefficients and extended light absorption into longer wavelengths. acs.org When cosensitized with another dye, S2, the power conversion efficiency (PCE) of the DSSC was improved to 10.41%. acs.org
Another study focused on ladder-type monomers based on a thienoacenaphthopyrazine core, which includes a quinoxaline unit, for use in non-fullerene OSCs. chinesechemsoc.org A polymer derived from this, PTAP1, when used with the Y6-BO acceptor, resulted in an OSC with notable performance. chinesechemsoc.org
Table 2: Photovoltaic Performance of Solar Cells with Quinoxaline Derivatives
| Device Type | Active Materials | Power Conversion Efficiency (PCE) |
| DSSC acs.org | IQ21 and S2 (cosensitized) | 10.41% |
| OSC chinesechemsoc.org | PTAP1 and Y6-BO | >17% |
Organic Field-Effect Transistors (OFETs) and Semiconductor Materials
Quinoxaline derivatives are being investigated as semiconductor materials in OFETs. frontiersin.org The planar and rigid structure of these compounds can facilitate charge transport. frontiersin.org A novel polymer, PQ1, was synthesized using a thiophene-substituted quinoxaline and demonstrated p-type semiconductor behavior with a hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org The electrochemical properties of PQ1 indicated good air stability, which is crucial for practical applications. frontiersin.org
The development of organic semiconductors based on the this compound framework could lead to new materials with tailored charge transport properties for high-performance OFETs.
Table 3: Performance of a PQ1-based OFET Device frontiersin.org
| Parameter | Value |
| Hole Mobility (µh) | up to 0.12 cm² V⁻¹ s⁻¹ |
| Threshold Voltage (VTh) | - |
| On/Off Ratio (Ion/Ioff) | - |
Detailed VTh and Ion/Ioff values were not specified in the provided source.
Nonlinear Optical (NLO) Devices and Chromophores
The donor-acceptor architecture inherent in many quinoxaline derivatives makes them promising candidates for nonlinear optical (NLO) applications. mdpi.com The synthesis of D-π-A'-π-A chromophores with a quinoxaline core as an auxiliary acceptor has been a focus of research. nih.gov By incorporating various donor moieties, the NLO properties can be fine-tuned. mdpi.com
For example, a chromophore with a tetrahydroquinoline donor exhibited a high first hyperpolarizability value of 937 × 10⁻³⁰ esu. nih.gov Furthermore, guest-host materials containing these chromophores have shown significant NLO coefficients, with d₃₃ values up to 52 pm/V. nih.gov Computational studies on cyclopenta dithiophene derivatives have also shown that V-shaped structures can lead to significantly large second-order NLO polarizability. researchgate.net The incorporation of the this compound scaffold into such designs could yield novel NLO materials.
Table 4: NLO Properties of Quinoxaline-based Chromophores nih.gov
| Chromophore Donor | First Hyperpolarizability (β) | NLO Coefficient (d₃₃) of Guest-Host Material |
| Tetrahydroquinoline | 937 × 10⁻³⁰ esu | up to 52 pm/V |
Supramolecular Chemistry and Self-Assembly in this compound Architectures
Supramolecular chemistry involves the study of systems composed of multiple chemical species associated through non-covalent interactions. supramolecularevans.com Self-assembly is a key process in this field, leading to the formation of well-defined, functional structures. supramolecularevans.comuclouvain.be
Molecular Recognition and Host-Guest Systems
Molecular recognition is a fundamental concept in supramolecular chemistry, where a host molecule selectively binds to a guest molecule. supramolecularevans.comuclouvain.be This process is crucial for applications ranging from sensing to catalysis. supramolecularevans.comcolorado.edu The design of host molecules often relies on creating a cavity that is complementary in size, shape, and chemical properties to the target guest. supramolecularevans.com
While specific research on this compound in host-guest systems is emerging, the broader class of quinoxaline derivatives has been used to construct complex supramolecular architectures. medscape.com The rigid framework and potential for functionalization of the this compound core make it an attractive building block for creating novel host molecules. The ability to introduce various functional groups allows for the tuning of non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions, which are essential for effective molecular recognition. supramolecularevans.com The development of such systems could lead to new sensors and catalysts based on the selective binding of ions or small molecules.
Chemical Sensing and Probes
The development of chemosensors and fluorescent probes is a field where quinoxaline derivatives have demonstrated considerable success. researchgate.net The electron-deficient nature of the quinoxaline ring system makes its photophysical properties, such as absorption and fluorescence, highly sensitive to its electronic environment. This sensitivity can be exploited for the detection of various analytes, including metal ions and protons. researchgate.netresearchgate.net
The core structure of this compound is utilized in the creation of dyes and fluorescent materials. smolecule.com By functionalizing this core with appropriate recognition units (receptors) and fluorophores, it is possible to design highly selective and sensitive chemical sensors. The general mechanism involves a change in the fluorescence properties of the molecule upon binding of an analyte to the receptor. This change can be a "turn-on" or "turn-off" response, a ratiometric change, or a shift in the emission wavelength.
Quinoxaline-based fluorescent chemosensors have been successfully developed for the detection of various metal ions. researchgate.net The nitrogen atoms of the quinoxaline ring can act as binding sites for metal cations. This interaction perturbs the intramolecular charge transfer (ICT) character of the molecule, leading to a discernible change in its fluorescence spectrum. For instance, a "switch-off" fluorescent sensor based on acenaphtoquinoxaline, a related fused system, was developed for the highly selective detection of Hg(II) ions. nih.gov The binding of the Hg(II) ion to the quinoxaline derivative resulted in a quenching of its fluorescence, with a detection limit as low as 42 ppb. nih.gov
The photophysical properties of several quinoxaline derivatives have been investigated, showing absorption maxima in the range of 370 to 442 nm and emission maxima from 386 to 539 nm with high fluorescence intensity. researchgate.net These properties are crucial for their application as optical materials and probes. The introduction of different substituents onto the quinoxaline skeleton allows for the fine-tuning of their absorption and emission characteristics to suit specific applications.
Below are data tables summarizing the performance of representative quinoxaline-based fluorescent probes for metal ion detection, illustrating the potential of the broader class of compounds to which this compound belongs.
Table 1: Performance of a Quinoxaline-Based Fluorescent Chemosensor
| Analyte | Sensor | Sensing Mechanism | Detection Limit | Solvent | Reference |
| Hg(II) | Acenaphtoquinoxaline | Fluorescence quenching ("switch-off") | 42 ppb | Acetonitrile | nih.gov |
Table 2: Photophysical Properties of Selected Quinoxaline Derivatives
| Compound Type | Absorption Max (nm) | Emission Max (nm) | Solvent | Potential Application | Reference |
| Dialkynyl-quinoxalines | 370 - 442 | 386 - 539 | Chloroform | Optical devices | researchgate.net |
| Indolo[2,3-b]quinoxaline | ~363 (monomer) | Quenched in some cases | Various | DNA intercalators, antiviral agents | chalmers.se |
These examples underscore the utility of the quinoxaline scaffold in the design of sensitive and selective chemosensors and fluorescent probes. The this compound framework, with its inherent fluorescent properties and sites for functionalization, represents a promising platform for the development of novel sensing materials for environmental and biological applications.
Future Prospects in 2h Cyclopenta B Quinoxaline Research
Exploration of Novel Fused-Ring Systems and Architectures
The fusion of additional rings onto the 2H-cyclopenta[b]quinoxaline core is a promising avenue for modulating its electronic and photophysical properties. The strategic annulation of aromatic or heteroaromatic rings can extend the π-conjugation, leading to materials with tailored energy levels (HOMO/LUMO) and smaller band gaps, which are desirable for applications in organic electronics. researchgate.net
One area of exploration involves creating larger, polycyclic aromatic hydrocarbons (PAHs) and N-heteroacenes. mdpi.com For instance, fusing azulene (B44059) units to a quinoxaline (B1680401) core has been shown to create donor-acceptor (D-A) conjugated systems with unique optoelectronic characteristics, such as near-infrared (NIR) absorption and multiple reversible reduction waves, suggesting potential as n-type semiconductors. researchgate.netvulcanchem.com Future work could focus on systematically altering the fusion topology (e.g., linear vs. angular fusion) to fine-tune these properties. The development of ladder-type monomers, where fused aromatic rings are positioned perpendicular to a polymer backbone, represents another exciting direction. chinesechemsoc.org Applying this concept to the this compound system could lead to novel semiconducting polymers with enhanced charge transport properties for use in organic solar cells and transistors. chinesechemsoc.org
Research into complex, C-shaped, or other three-dimensional architectures is also anticipated. The synthesis of diastereomeric molecules with cofacial quinoxaline rings has demonstrated that spatial arrangement significantly impacts photophysical properties, yielding highly emissive compounds. science.gov Exploring the fusion of cyclopenta[b]quinoxaline units into such non-planar systems could unlock novel chiroptical properties and applications in circularly polarized luminescence.
| Fused-Ring System Type | Potential Application | Relevant Research Finding |
| Quinoxaline-Fused Cyclopenta[cd]azulene (B14757204) | N-type Semiconductors, NIR Absorbers | Creates a donor-acceptor system with extended π-conjugation and multiple reversible reduction waves. researchgate.netvulcanchem.com |
| Ladder-Type Thienoacenaphthopyrazines | Organic Photovoltaics (OPVs) | Ladder-type monomers with large fused rings can form high-performance polymers for organic solar cells. chinesechemsoc.org |
| Cofacial Bis-Quinoxaline Diastereomers | Highly Emissive Materials, Chiroptics | C-shaped molecules with cofacial quinoxaline rings have been synthesized, showing strong fluorescence. science.gov |
| Pyrrolo[1,2-a]quinoxalines | Medicinal Chemistry, Antiprotozoal Agents | Fused pyrrole (B145914) and quinoxaline rings form a scaffold for biologically active compounds. science.gov |
Advanced Synthetic Methodologies Towards Complex Derivatives
The synthesis of increasingly complex this compound derivatives necessitates the development of more efficient, selective, and sustainable synthetic methods. While classical condensation reactions of 1,2-diamines and 1,2-dicarbonyl compounds remain fundamental, modern catalysis and novel reaction pathways are paving the way for greater structural diversity. smolecule.comipp.pt
Future efforts will likely focus on transition metal-catalyzed reactions, which offer mild conditions and high yields for creating a variety of quinoxaline derivatives. smolecule.comresearchgate.net Methodologies such as visible-light-induced radical cascade cyclizations present an innovative approach, using light to initiate reactions for efficient and green synthesis. smolecule.com The development of one-pot, multicomponent reactions is another key area, allowing for the assembly of complex molecules from simple precursors in a single step, which is both time- and resource-efficient. nih.gov For instance, the use of catalysts like O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) has been shown to be effective for the synthesis of quinoxalines under mild conditions. acgpubs.org
The application of these advanced methods to the this compound scaffold will enable the precise installation of a wide range of functional groups. This functionalization is critical for fine-tuning the properties of the resulting molecules, whether for biological activity or materials science applications. For example, regioselective synthesis will be crucial for controlling the fusion positions in larger polycyclic systems. vulcanchem.com
| Synthetic Method | Key Features | Potential Advantage for Derivative Synthesis |
| Visible-Light-Induced Radical Cascade Cyclization | Uses light as an energy source; involves radical intermediates. | Green and efficient method for constructing the quinoxaline ring system. smolecule.com |
| Transition Metal Catalysis | Employs catalysts (e.g., Pd, Cu, Fe) for cross-coupling and cyclization reactions. | High yields, mild reaction conditions, and broad substrate scope. smolecule.comresearchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates. | Rapid and efficient synthesis of derivatives, including bis-quinoxalines. science.gov |
| One-Pot Multicomponent Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. | High atom economy and efficiency for building complex structures. nih.govmdpi.com |
| HCTU-Catalyzed Condensation | Utilizes a peptide coupling agent as a catalyst in an organic solvent. | Mild conditions, short reaction times, and moderate to high yields. acgpubs.org |
Development of Multifunctional Materials Based on this compound Scaffold
The inherent properties of the this compound core—a rigid, planar, electron-deficient heterocyclic system—make it an ideal scaffold for developing multifunctional materials. Future research will likely integrate its promising electronic, optical, and biological activities into single molecular platforms.
In materials science, the focus will be on creating compounds that combine electronic and optical functions. For example, derivatives are being explored for use in organic light-emitting diodes (OLEDs), particularly those leveraging thermally activated delayed fluorescence (TADF). uhasselt.be The this compound unit can serve as an electron-accepting core, which, when combined with appropriate electron-donating moieties, can lead to materials with small singlet-triplet energy gaps necessary for TADF. Furthermore, its use as a building block for dyes and fluorescent materials is an active area of research. smolecule.com By attaching solvatochromic fluorophores, researchers can create sensors that change color in response to their environment. acs.org
In medicinal chemistry, the scaffold is being investigated for dual-action therapeutic agents. Quinoxaline derivatives have shown potential as inhibitors of both topoisomerase I and tubulin polymerization, two key targets in cancer therapy. acs.org Future work could focus on designing this compound derivatives that are optimized for this dual-inhibition mechanism. acs.orgacs.org The known antiviral properties of quinoxalines, particularly their ability to intercalate into DNA and inhibit viral replication, could be combined with other pharmacophores to create broad-spectrum antiviral agents. smolecule.comipp.pt
| Material Application | Functionality | Underlying Property of Scaffold |
| Organic Electronics (OLEDs, OPVs) | Charge transport, light emission/absorption. | Electron-deficient character, extended π-system, and rigid planarity. vulcanchem.comuhasselt.be |
| Fluorescent Sensors | Environmental sensing via solvatochromism. | Ability to be functionalized with fluorophores and to influence their electronic properties. acs.org |
| Anticancer Agents | Dual inhibition of Topoisomerase I and Tubulin. | Rigid scaffold suitable for binding to multiple biological targets. acs.org |
| Antiviral Agents | DNA intercalation, inhibition of viral replication. | Planar aromatic structure capable of interacting with viral DNA/proteins. smolecule.comipp.pt |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2H-Cyclopenta[B]quinoxaline derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves condensation reactions between o-phenylenediamine and ketones or aldehydes. For example, bromination of aryl ketones (e.g., 5-bromo-2-hydroxyacetophenone) followed by condensation with o-phenylenediamine in ethanol under reflux yields 2-substituted quinoxalines . Optimization includes adjusting stoichiometry (e.g., using molten sodium acetate as a base), temperature (60–80°C), and solvent polarity. Yields can vary from 56% to 73% depending on substituent electronic effects .
Table 1 : Example Synthesis of 2-Substituted Quinoxalines
| Starting Material | Intermediate | Final Product | Yield | Conditions |
|---|---|---|---|---|
| 5-Bromo-2-hydroxyacetophenone | Bromomethyl ketone (2a) | 3,4-Dihydroquinoxaline (3a) | 56% | Ethanol, 60°C, 12h |
| 8-Methoxy-coumarin-3-yl acetyl | Bromomethyl ketone (2b) | Coumarin-quinoxaline (3b) | 61% | Ethanol, 60°C, 12h |
Q. How are structural isomers resolved during the synthesis of this compound derivatives?
- Methodological Answer : Isomerism arises from non-equivalent positions in the fused ring system. Techniques include:
- NMR Analysis : Distinct proton environments in -NMR spectra (e.g., aromatic protons at δ 6.8–8.2 ppm) differentiate isomers .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configurations, as demonstrated in cocrystals with pyridyl amines .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
-
Molecular Docking : Ligand-protein interactions (e.g., with Trypanosoma cruzi enzymes) are modeled using software like AutoDock. Key parameters include binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Asp158 in T. cruzi proteins) .
-
QSAR Modeling : LogP values (optimal range: 1.5–3.5) correlate with membrane permeability and bioactivity. DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize compounds for synthesis .
Table 2 : Computational Parameters for Anticancer Derivatives
Compound LogP ΔG (kcal/mol) Target Protein 3f (Coumarin-quinoxaline) 2.8 -9.2 Topoisomerase II Bromo-substituted analog 2.1 -8.7 c-MYC G-quadruplex
Q. What strategies address contradictory data in the biological activity of quinoxaline derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiproliferative vs. non-active compounds) arise from:
- Structural Variability : Substituent position (e.g., 2- vs. 3-substitution) alters steric and electronic interactions with targets .
- Assay Conditions : Variations in cell lines (e.g., MCF-7 vs. A549) and incubation times (24h vs. 48h) impact IC values. Standardized protocols (e.g., CCK-8 assay) reduce variability .
- Meta-Analysis : Cross-referencing datasets from multiple studies (e.g., PubChem bioassays and independent publications) clarifies trends .
Methodological Challenges
Q. How can researchers validate the mechanism of action for this compound-based inhibitors?
- Methodological Answer :
- Enzyme Inhibition Assays : Direct measurement of target enzyme activity (e.g., topoisomerase II relaxation assays) using purified proteins and fluorogenic substrates .
- Gene Knockdown : siRNA silencing of suspected targets (e.g., c-MYC) in cancer cells confirms dependency on the pathway .
- In Vivo Models : Xenograft studies in mice with compound 3f (10 mg/kg, daily dosing) show tumor volume reduction ≥50% compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
